undecane-4,8-dione
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Overview
Description
undecane-4,8-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: undecane-4,8-dione can be synthesized through several methods. One common method involves the Stetter reaction, where an aldehyde and a Michael acceptor are combined in the presence of a catalyst. For example, heptanal and 3-buten-2-one can be reacted in the presence of a thiazolium salt catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stetter reactions under controlled conditions. The reaction mixture is often refluxed and then purified through distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: undecane-4,8-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Scientific Research Applications
undecane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of undecane-4,8-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form complexes with metal ions, which can then participate in catalytic cycles or other biochemical processes .
Comparison with Similar Compounds
2,10-Undecanedione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
2,4-Undecanedione: Known for its use as a chelating agent for metal ions.
Uniqueness: undecane-4,8-dione is unique due to its specific structure, which allows for distinct reactivity patterns and applications compared to other diketones .
Properties
CAS No. |
13505-35-6 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-4,8-dione |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3 |
InChI Key |
NEALDIYIOQQMDH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(=O)CCC |
Canonical SMILES |
CCCC(=O)CCCC(=O)CCC |
Synonyms |
Undeca-4,8-dione |
Origin of Product |
United States |
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